(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a bromine atom at the 4-position and a carboxylic acid group at the 2-position, along with a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
The synthesis of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid.
Chemical Reactions Analysis
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form reduced analogs.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceutical agents.
Biological Studies: The compound is employed in studying the structure-activity relationships of pyrrolidine derivatives and their biological effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity . The compound’s stereochemistry also influences its binding affinity and selectivity towards different biological targets .
Comparison with Similar Compounds
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: A lactam derivative with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and drug design.
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C5H9BrClNO2 |
---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8BrNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key |
OGUDDWQPILCXES-MMALYQPHSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Br.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.